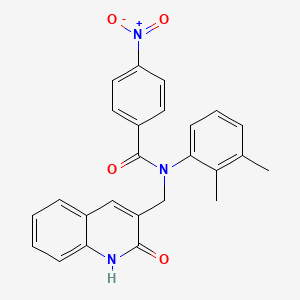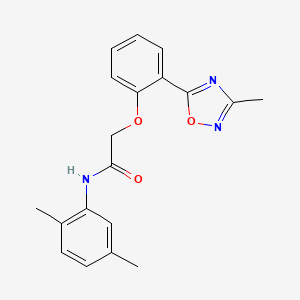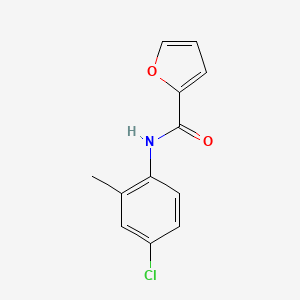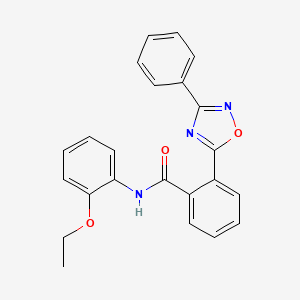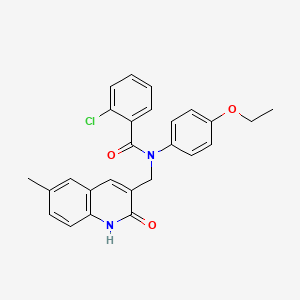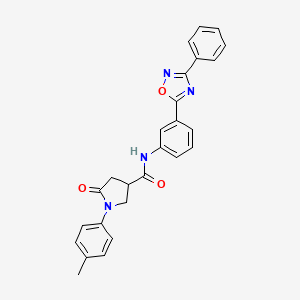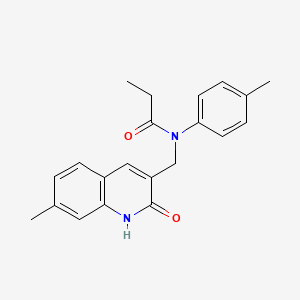
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)propionamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)propionamide, also known as HMQP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. HMQP belongs to the class of quinoline derivatives and has been extensively studied for its pharmacological properties.
作用機序
The mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)propionamide is not fully understood. However, it is believed that N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)propionamide exerts its pharmacological effects by inhibiting various cellular pathways. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)propionamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)propionamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)propionamide has been found to have various biochemical and physiological effects. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)propionamide has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)propionamide has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)propionamide has also been found to inhibit the growth of bacteria by disrupting their cell membranes.
実験室実験の利点と制限
The advantages of using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)propionamide in lab experiments include its potent pharmacological properties, its ability to inhibit various cellular pathways, and its broad-spectrum antibacterial activity. However, the limitations of using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)propionamide in lab experiments include its potential toxicity and its limited solubility in aqueous solutions.
将来の方向性
There are several future directions for the study of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)propionamide. One potential direction is to investigate the potential of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)propionamide as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)propionamide and to identify potential targets for its pharmacological effects. Furthermore, the development of more efficient synthesis methods for N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)propionamide could facilitate its use in future studies.
合成法
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)propionamide involves the reaction of 2-hydroxy-7-methylquinoline with p-tolyl isocyanate and propionyl chloride. The reaction is carried out in the presence of a base such as triethylamine, and the final product is obtained through purification and isolation steps.
科学的研究の応用
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)propionamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)propionamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)propionamide has been found to reduce inflammation in animal models of inflammatory bowel disease and arthritis. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)propionamide has also demonstrated potent antibacterial activity against various gram-positive and gram-negative bacteria.
特性
IUPAC Name |
N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-4-20(24)23(18-9-6-14(2)7-10-18)13-17-12-16-8-5-15(3)11-19(16)22-21(17)25/h5-12H,4,13H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OULYRBFBHNXODA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CC1=CC2=C(C=C(C=C2)C)NC1=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-(4-methylphenyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

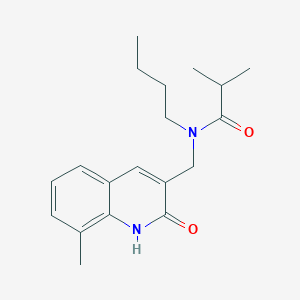
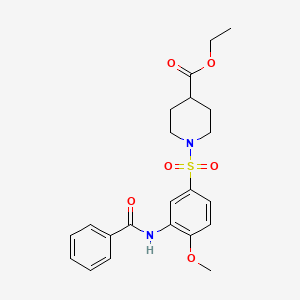

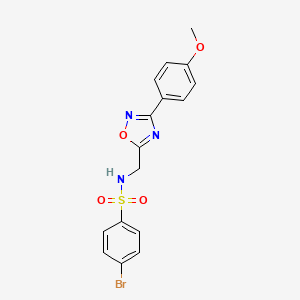
![5-(2-(4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)pyridin-3-yl)-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B7716636.png)
![3-(3-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7716638.png)
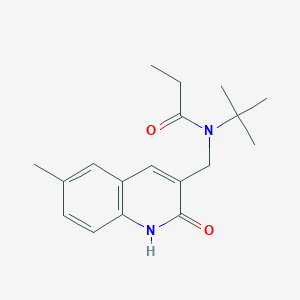
![3-[4-(2-Methylpropylsulfamoyl)phenyl]propanamide](/img/structure/B7716648.png)
